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Core Science & Biosynthesis

Foundational

5-(Methylamino)pyridine-2-carboxamide CAS number and identifiers

An In-depth Technical Guide to 5-(Methylamino)pyridine-2-carboxamide and its Chemical Context For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a detailed technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Methylamino)pyridine-2-carboxamide and its Chemical Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical guide on 5-(Methylamino)pyridine-2-carboxamide, a specific pyridine derivative of interest in medicinal chemistry. Due to the compound's novelty and limited direct literature, this guide establishes its chemical identity by examining closely related analogs and proposes a robust synthetic pathway. The broader significance of the pyridine-2-carboxamide scaffold is explored, highlighting its critical role in modern drug discovery, particularly in oncology and infectious diseases. This guide offers field-proven insights into the synthesis, potential applications, and safe handling of this class of compounds, grounded in authoritative scientific literature.

Part 1: Core Identifiers and Structural Elucidation

Defining the precise identity of a novel chemical entity is the foundation of reproducible research. While 5-(Methylamino)pyridine-2-carboxamide is not widely cataloged, we can establish its core identifiers and differentiate it from its structural isomers.

Target Molecule: 5-(Methylamino)pyridine-2-carboxamide
  • Structure: Chemical structure of 5-(Methylamino)pyridine-2-carboxamide

  • IUPAC Name: 5-(Methylamino)picolinamide

  • Chemical Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol

Key Structural Isomer: 5-Amino-N-methylpyridine-2-carboxamide

It is critical to distinguish the target molecule from its commercially available isomer, where the methyl group is located on the amide nitrogen rather than the amino group at the 5-position.

  • Structure: Chemical structure of 5-Amino-N-methylpyridine-2-carboxamide

  • CAS Number: 941284-74-8[1]

  • Synonyms: 5-Amino-N-methyl-2-pyridinecarboxamide, 5-Aminopyridine-2-carboxylic Acid Methylamide[1]

  • Molecular Formula: C₇H₉N₃O[1]

  • Molecular Weight: 151.17 g/mol [1]

This distinction is paramount, as the position of the methyl group significantly influences the molecule's electronic properties, hydrogen bonding potential, and ultimately, its biological activity and pharmacokinetic profile.

Part 2: Synthesis and Chemical Properties

A reliable synthetic route is essential for obtaining the target compound for research purposes. The following proposed synthesis is based on established, high-yield chemical transformations common in medicinal chemistry.

Proposed Synthetic Pathway

The synthesis of 5-(Methylamino)pyridine-2-carboxamide can be logically approached from a suitable starting material like 5-aminopyridine-2-carboxylic acid. The workflow is designed to selectively protect and then methylate the amino group before forming the final amide.

G A 5-Aminopyridine-2-carboxylic Acid B Protection of Amino Group (e.g., Boc Anhydride) A->B Step 1 C 5-(Boc-amino)pyridine-2-carboxylic Acid B->C D Methylation of Amino Group (e.g., MeI, NaH) C->D Step 2 E 5-(Boc-methylamino)pyridine-2-carboxylic Acid D->E F Amide Coupling (e.g., HATU, DIPEA, NH4Cl) E->F Step 3 G Protected Intermediate F->G H Deprotection (e.g., TFA or HCl) G->H Step 4 I 5-(Methylamino)pyridine-2-carboxamide (Target Molecule) H->I

Caption: Proposed synthetic workflow for 5-(Methylamino)pyridine-2-carboxamide.

Detailed Experimental Protocol: Amide Coupling (Step 3)

This protocol describes the critical step of forming the carboxamide from the carboxylic acid precursor. The choice of HATU as a coupling reagent is deliberate; it is known for its efficiency, low rate of racemization, and high yields in amide bond formation.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 5-(Boc-methylamino)pyridine-2-carboxylic acid in anhydrous Dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. The use of a tertiary amine base like DIPEA is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Amine Addition: Add 1.5 equivalents of ammonium chloride (NH₄Cl) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the protected intermediate.

Part 3: The Pyridine-2-Carboxamide Scaffold in Drug Discovery

The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding and pi-stacking interactions with biological targets.

Mechanism of Action and Therapeutic Applications

Derivatives of pyridine carboxamide have demonstrated a wide range of biological activities. Their development is a testament to the power of structure-activity relationship (SAR) studies in optimizing potency and selectivity.

G cluster_scaffold Pyridine-2-Carboxamide Scaffold cluster_applications Therapeutic Areas Scaffold Core Structure Oncology Oncology (e.g., HPK1 Inhibition) Scaffold->Oncology Inhibits Kinase Activity Antimicrobial Infectious Disease (e.g., Antitubercular) Scaffold->Antimicrobial Disrupts Bacterial Growth CNS Neurological Disorders (e.g., mGluR5 Modulation) Scaffold->CNS Modulates Receptor Function

Caption: Key therapeutic applications of the pyridine-2-carboxamide scaffold.

  • Oncology: Recently, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[2] Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[2]

  • Infectious Diseases: The scaffold is a cornerstone in the development of novel antitubercular agents. Specific derivatives have been shown to be active against Mycobacterium tuberculosis, including drug-resistant strains.[3] Some of these compounds function as prodrugs, requiring enzymatic activation within the mycobacteria to exert their bacteriostatic or bactericidal effects.[3]

  • Neurological Disorders: Certain pyridine-2-carboxamides, such as LSN2463359, act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[4] This modulation has potential applications in treating cognitive deficits associated with conditions like schizophrenia.[4]

Part 4: Safety, Handling, and Storage

While specific toxicological data for 5-(Methylamino)pyridine-2-carboxamide is unavailable, a conservative approach to handling based on related pyridine derivatives is mandatory.

Hazard Identification

Based on safety data for analogous compounds like 2-Pyridinecarboxamide and 2-(Methylamino)pyridine, the following hazards should be assumed:

  • Harmful if swallowed or in contact with skin. [5]

  • Causes skin and serious eye irritation. [5][6]

  • May cause respiratory irritation. [5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contamination occurs.

    • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents and acids.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • Liu, M.-C., Lin, T.-S., Cory, J. G., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Available at: [Link]

  • Liu, M. C., et al. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Sci-Hub. Available at: [Link]

  • PubChem. (n.d.). 5-(methylamino)pyridine-2-carboxylic acid. Available at: [Link]

  • Patel, K. D., et al. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.
  • PubMed. (n.d.). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). LSN2463359. Available at: [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

  • PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

  • J&K Scientific. (n.d.). 2-(Methylamino)pyrimidine-5-carboxylic acid. Available at: [Link]

  • ChemSynthesis. (2025, May 20). (E)-N-(dimethylamino-methylene)-pyridine-3-carboxamide. Available at: [Link]

  • MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at: [Link]

  • MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Methylamino)pyridine-2-carboxamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary This application note details the utility of 5-(methylamino)pyridine-2-carboxamide (Compound 5-MAPC ) as a high-value "seed" fragment in modern drug discovery. While pyridine-2-carboxamides are well-est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 5-(methylamino)pyridine-2-carboxamide (Compound 5-MAPC ) as a high-value "seed" fragment in modern drug discovery. While pyridine-2-carboxamides are well-established privileged structures—particularly for kinase hinge binding and serine protease inhibition—the specific inclusion of the 5-methylamino substituent transforms this scaffold from a passive binder into a dynamic growth vector .

This guide provides a comprehensive workflow for utilizing 5-MAPC, covering biophysical validation, structural characterization, and synthetic elaboration protocols. It is designed for medicinal chemists and structural biologists aiming to target ATP-binding sites or S1/S1' pockets with high Ligand Efficiency (LE).

Physicochemical Profile & Design Logic

The "Privileged" Architecture

The 5-MAPC fragment is not merely a low-molecular-weight binder; it is a functionalized anchor .

  • The Anchor (Pos 2): The carboxamide group forms a bidentate hydrogen bond donor/acceptor motif, ideal for interacting with the backbone carbonyl and amide NH of hinge region residues (e.g., in kinases like p38, JAK, or HPK1).

  • The Vector (Pos 5): The methylamino group is positioned to point towards the solvent front or the "gatekeeper" region. As a secondary amine, it offers a distinct chemical handle for rapid library expansion via acylation or urea formation without disrupting the core binding mode.

Key Metrics

Table 1 summarizes the calculated properties of 5-MAPC, demonstrating its adherence to the "Rule of Three" (Ro3) for fragments.

PropertyValueSignificance in FBDD
Molecular Weight (MW) 151.17 DaLeaves massive room for elaboration (<300 Da is ideal).
cLogP ~0.2High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors (HBD) 2 (Amide NH, Amine NH)Critical for directional binding.
H-Bond Acceptors (HBA) 3 (Pyridine N, Amide O, Amine N)Facilitates extensive protein interaction.
Ligand Efficiency (LE) High PotentialSmall size + specific H-bonds typically yield LE > 0.3 kcal/mol/heavy atom.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)[1][2]

Objective: To validate specific binding of 5-MAPC to the target protein and determine the dissociation constant (


). Fragments often bind weakly (

in mM range); therefore, high-sensitivity detection is required.[1][2]
Materials
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Add 2-5% DMSO to match sample solvent.

Step-by-Step Methodology
  • Protein Immobilization (Target Definition):

    • Dilute target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0, determined by pH scouting).

    • Activate flow cell with EDC/NHS (1:1) for 420s.

    • Inject protein to reach a density of ~3000–5000 RU (higher density needed for low MW fragments).

    • Block with Ethanolamine-HCl.

  • Solvent Correction (Critical Step):

    • Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) in Running Buffer.

    • Run solvent correction cycles to normalize bulk refractive index shifts caused by DMSO mismatches.

  • Fragment Injection (Single Cycle Kinetics):

    • Prepare 5-MAPC at concentrations: 10 µM, 50 µM, 200 µM, 500 µM, 1 mM, 2 mM.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30s association, 15s dissociation (fragments have fast off-rates).

    • Analysis: Fit data to a 1:1 steady-state affinity model (

      
       vs. Concentration).
      

Self-Validation Check:

  • Pass: Square-wave sensorgrams (rapid on/off).

    
     calculated is within 100 µM – 5 mM range.
    
  • Fail: Slow dissociation (indicates aggregation/non-specific binding) or super-stoichiometric binding (

    
     > theoretical).
    

Protocol B: Structural Validation (X-ray Crystallography Soaking)

Objective: To obtain an atomic-resolution map of the binding mode, confirming the bidentate hinge interaction.

Step-by-Step Methodology
  • Crystal Preparation:

    • Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

    • Optimization: Ensure the crystallization condition does not contain high concentrations of competing agents (e.g., high salt or competitive inhibitors).

  • Soaking Solution Preparation:

    • Dissolve 5-MAPC in 100% DMSO to 100 mM (Stock).

    • Dilute Stock into the reservoir solution to a final concentration of 20–50 mM. Final DMSO concentration should not exceed 10-15% to avoid cracking crystals.

  • Soaking Procedure:

    • Transfer apo-crystals into the soaking drop.

    • Incubation: 1 hour to 24 hours. (Monitor crystal integrity visually).

    • Cryo-protection: Transfer crystal briefly to a solution containing the fragment + 20% glycerol/PEG prior to flash cooling in liquid nitrogen.

  • Data Processing:

    • Collect diffraction data (synchrotron source recommended for high resolution).

    • Solve structure by Molecular Replacement (MR).

    • Examine

      
       difference maps at the active site. Look for the planar density of the pyridine-carboxamide and the protrusion of the methylamino group.
      

Protocol C: Chemical Elaboration (Fragment Growing)

Objective: To utilize the 5-methylamino vector to access adjacent hydrophobic pockets, thereby increasing potency from mM to nM.

Mechanism: The secondary amine is a nucleophile. We will convert it into a tertiary urea or amide. This restricts rotational freedom (entropic benefit) and extends the molecule into the "selectivity pocket" (e.g., the DFG-out pocket in kinases).

Synthetic Route: Urea Formation

Targeting the "Gatekeeper" residue.

  • Reagents:

    • Starting Material: 5-(Methylamino)pyridine-2-carboxamide.

    • Reactant: Aryl isocyanate (R-N=C=O) or Carbamoyl chloride (R-NH-CO-Cl).

    • Base: Diisopropylethylamine (DIPEA).

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve 5-MAPC (1.0 eq) in DMF (0.1 M).

    • Add DIPEA (2.0 eq).

    • Add Aryl Isocyanate (1.1 eq) dropwise at 0°C.

    • Stir at Room Temperature for 2-4 hours.

    • Monitoring: LC-MS for disappearance of starting material (MW 151) and appearance of product (MW 151 + R).

  • Purification:

    • Evaporate solvent.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize to obtain the 5-Ureido-pyridine-2-carboxamide analog.

Visualization of Workflows

Interaction & Elaboration Logic

The following diagram illustrates the binding mode of the core fragment and the strategic growth vector.

FragmentLogic cluster_pocket Target Binding Site Fragment 5-MAPC Fragment (MW 151) Binding Bidentate H-Bond (Pos 2 Carboxamide) Fragment->Binding Anchors via Vector Growth Vector (Pos 5 Methylamino) Fragment->Vector Possesses Target Protein Target (e.g., Kinase Hinge) Binding->Target Backbone Interaction Lead High Affinity Lead (nM Potency) Vector->Lead Chemical Elaboration (Urea/Amide Coupling)

Figure 1: Structural logic of 5-MAPC.[1] The 2-position anchors the molecule, while the 5-position serves as the launchpad for medicinal chemistry optimization.

The FBDD Experimental Cascade

This flowchart defines the decision-making process for this specific fragment.

FBDD_Workflow Start Library Screen (5-MAPC) SPR SPR Screening (Protocol A) Start->SPR Hit_Eval Is KD < 5mM & Ligand Eff > 0.3? SPR->Hit_Eval XRay X-Ray Soaking (Protocol B) Hit_Eval->XRay Yes Discard Discard/Archive Hit_Eval->Discard No Struct_Conf Binding Mode Confirmed? XRay->Struct_Conf Design Design Analogs (Grow from 5-NHMe) Struct_Conf->Design Clear Density Struct_Conf->Discard Ambiguous Density Synth Synthesis (Protocol C) Design->Synth Retest Retest Affinity (SPR/IC50) Synth->Retest Retest->Design Iterate

Figure 2: The iterative FBDD workflow, moving from biophysical screening to structural validation and chemical synthesis.

References

  • Vertex Pharmaceuticals. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. PubMed.[3]

  • Erlanson, D. A., et al. (2016).[4] Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.

  • ResearchGate Protocols. (2025). A three-stage biophysical screening cascade for fragment-based drug discovery.

  • BenchChem. (2025).[3] The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

stability and degradation of 5-(Methylamino)pyridine-2-carboxamide in solution

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(Methylamino)pyridine-2-carboxamide. This resource is designed to provide in-depth, practical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(Methylamino)pyridine-2-carboxamide. This resource is designed to provide in-depth, practical guidance on the stability and degradation of this compound in solution. By understanding the underlying chemical principles, you can better design robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-(Methylamino)pyridine-2-carboxamide solutions.

Q1: What are the primary factors that influence the stability of 5-(Methylamino)pyridine-2-carboxamide in solution?

The stability of 5-(Methylamino)pyridine-2-carboxamide in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many pharmaceutical compounds, it is susceptible to degradation under forced conditions.[1][2][3] Understanding these factors is crucial for selecting appropriate storage conditions, formulation development, and designing analytical methods.[3]

Q2: What is the most common degradation pathway for 5-(Methylamino)pyridine-2-carboxamide in aqueous solutions?

The most anticipated degradation pathway for 5-(Methylamino)pyridine-2-carboxamide in aqueous solution is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-(methylamino)pyridine-2-carboxylic acid and ammonia.[4][5] The rate of hydrolysis is pH-dependent.[4][6]

Q3: How should I prepare and store stock solutions of 5-(Methylamino)pyridine-2-carboxamide to minimize degradation?

To prepare a stock solution, use a high-purity, inert solvent in which the compound is freely soluble. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquot the stock solution into amber vials to protect from light and store at -20 °C or below. Before use, allow the solution to equilibrate to room temperature to prevent condensation.

Q4: I am observing a new, unexpected peak in my chromatogram after storing my solution for a few days. What could it be?

An unexpected peak likely represents a degradation product. The most probable degradant is the hydrolysis product, 5-(methylamino)pyridine-2-carboxylic acid. Other possibilities include photo-degradation or oxidative degradation products, depending on the storage conditions. To confirm the identity of the new peak, a forced degradation study is recommended.

Q5: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to harsh conditions such as high temperatures, extreme pH, light, and oxidizing agents to accelerate its degradation.[1][2][3][7] These studies are critical for:

  • Identifying potential degradation products and pathways.[2][3]

  • Developing and validating stability-indicating analytical methods.[3][7]

  • Understanding the intrinsic stability of the molecule.[1]

  • Informing formulation and packaging development.[1][3]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 5-(Methylamino)pyridine-2-carboxamide.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Symptom: A gradual or sudden decrease in the expected biological activity of your compound in solution over time.

  • Potential Cause: Degradation of the parent compound, leading to a lower effective concentration.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent biological results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: One or more new peaks appear in your HPLC or LC-MS chromatogram that were not present in the freshly prepared standard.

  • Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Workflow:

    Start Unknown Chromatographic Peaks Review_Conditions Review Sample Preparation and Storage Conditions Start->Review_Conditions Forced_Degradation Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat) Review_Conditions->Forced_Degradation Compare_Retention Compare Retention Times of Unknowns with Stressed Samples Forced_Degradation->Compare_Retention Match_Found Retention Time Match? Compare_Retention->Match_Found Identify_Degradant Tentatively Identify Degradant Match_Found->Identify_Degradant Yes No_Match No Match Found Match_Found->No_Match No Characterize_Structure Characterize Structure using LC-MS/MS or NMR Identify_Degradant->Characterize_Structure Investigate_Contamination Investigate Potential Contamination (Solvents, Glassware, Excipients) No_Match->Investigate_Contamination

    Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Section 3: Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 5-(Methylamino)pyridine-2-carboxamide under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 5-(Methylamino)pyridine-2-carboxamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Methylamino)pyridine-2-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.[8]

    • Photolytic Degradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[9] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the development of a reversed-phase HPLC method capable of separating 5-(Methylamino)pyridine-2-carboxamide from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)
Injection Volume 10 µL

Method Development and Validation:

  • Wavelength Selection: Determine the λmax of 5-(Methylamino)pyridine-2-carboxamide by performing a UV scan.

  • Gradient Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient to achieve baseline separation of the parent compound from all degradation peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Section 4: Potential Degradation Pathways

Based on the chemical structure of 5-(Methylamino)pyridine-2-carboxamide, the following degradation pathways are plausible under forced conditions.

Parent 5-(Methylamino)pyridine-2-carboxamide Hydrolysis_Product 5-(Methylamino)pyridine-2-carboxylic Acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-oxide or Hydroxylated Derivatives Parent->Oxidation_Product Oxidation (e.g., H2O2) Photolysis_Product Ring-opened or Rearranged Products Parent->Photolysis_Product Photolysis (UV/Vis Light)

Caption: Plausible degradation pathways for 5-(Methylamino)pyridine-2-carboxamide.

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid.[4][5]

Oxidation: The pyridine ring and the methylamino group can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

Photodegradation: Exposure to UV or visible light can provide the energy for various photochemical reactions, including ring cleavage, rearrangement, or dimerization. The specific products will depend on the solvent and wavelength of light.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved from [Link]

  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.
  • ICH. (1996). Photostability testing of new drug substances and products Q1B. IFPMA, Geneva, Switzerland.
  • ICH. (2005). Validation of analytical procedures: Text and methodology Q2(R1). IFPMA, Geneva, Switzerland.
  • Klick, S., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-56.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Carstensen, J. T., & Rhodes, C. T. (2000). Drug stability: Principles and practices. Marcel Dekker.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
  • Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 5-(Methylamino)pyridine-2-carboxamide Derivatives

A Guide for Senior Application Scientists Frequently Asked Questions (FAQs) Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our 5-(Methylamino)pyridine-2-carboxamide derivative....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our 5-(Methylamino)pyridine-2-carboxamide derivative. How can we begin to determine if this is an off-target effect?

A1: An unexpected phenotype is a critical observation that requires systematic deconvolution. The initial step is to differentiate between on-target and potential off-target signaling. We recommend a multi-pronged approach:

  • Confirm Target Engagement: First, you must verify that your compound is binding to its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures target protein stabilization upon ligand binding in intact cells or lysates.[1][2] A positive CETSA result confirms your drug reaches and binds its target, a prerequisite for any further analysis.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a well-characterized, structurally distinct inhibitor that targets the same protein.[3] If both compounds, despite their different chemical structures, produce the same phenotype, it strengthens the likelihood of an on-target effect.

  • Perform a Dose-Response Analysis: Characterize the phenotype across a wide range of concentrations. Off-target effects often manifest at higher concentrations, significantly above the IC50 or EC50 for the primary target.[4] A significant divergence between the potency for target inhibition and the potency for the phenotypic effect is a red flag for off-target activity.

Q2: Our compound shows high cytotoxicity at concentrations required for a phenotypic effect. How do we investigate if this is off-target toxicity?

A2: Cytotoxicity can be a common off-target liability.[5] To dissect this, consider the following:

  • Kinase Selectivity Profiling: Since the pyridine-2-carboxamide scaffold is common in kinase inhibitors, the most direct way to identify potential off-target kinases is through a comprehensive kinase profiling screen.[6][7] These services test your compound against a large panel of kinases, revealing unintended targets that might be involved in cell survival pathways.[8][9]

  • Genetic Validation: Use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out your primary target.[3] If cells lacking the primary target still undergo apoptosis or cell death upon compound treatment, it strongly indicates that the cytotoxicity is mediated by an off-target mechanism.

Q3: What computational tools can we use to proactively predict potential off-target interactions for our novel derivative?

A3: In silico prediction is a powerful, cost-effective first step to anticipate off-target liabilities. Several computational approaches can be employed:

  • 2D and 3D Similarity Searching: Methods like chemical similarity and pharmacophore modeling compare your compound's structure to databases of compounds with known biological activities.[12][13] Tools like the Similarity Ensemble Approach (SEA) or Cross Pharmacology Indices (XPI) can link small molecules to potential off-targets based on ligand topology and chemical features.[13]

  • Structure-Based Screening: If the crystal structure of your primary target is known, you can perform virtual screening against a library of other protein structures (e.g., the entire human kinome) to identify proteins with similar binding pockets that your compound might inadvertently bind.[14] This approach is part of broader Off-Target Safety Assessment (OTSA) strategies.[13]

Troubleshooting Guide: A Systematic Workflow

When faced with ambiguous experimental results, a logical, step-by-step process is crucial for identifying the root cause. This workflow is designed to systematically investigate and validate potential off-target effects.

G obs Initial Observation: Unexpected Phenotype or Cytotoxicity step1 Step 1: Validate Target Engagement (CETSA) obs->step1 step2 Step 2: Genetic Validation (CRISPR/siRNA Knockdown) step1->step2 Target Engagement Confirmed no_engagement Conclusion: Compound does not engage target. Re-evaluate compound/assay. step1->no_engagement No Target Engagement step3 Step 3: Pharmacological Validation (Structurally Different Inhibitor) step2->step3 Phenotype Persists in KO/KD on_target Conclusion: Phenotype is On-Target step2->on_target Phenotype Lost in KO/KD step4 Step 4: Off-Target Identification (Kinome Profiling / Proteomics) step3->step4 Phenotypes Differ step3->on_target Phenotypes are Identical step5 Step 5: Off-Target Confirmation (Biochemical Assays & CETSA on Hits) step4->step5 Candidate Off-Targets Identified step6 Step 6: Definitive Link to Phenotype (Rescue Experiment) step5->step6 Off-Target Engagement Confirmed off_target Conclusion: Phenotype is Off-Target step6->off_target Phenotype Rescued by Off-Target Modification

Caption: A systematic workflow for troubleshooting and validating off-target effects.

Issue 1: Inconsistent results or unexpected cellular activity.

  • Possible Cause: The compound is binding to unintended proteins, activating or inhibiting parallel signaling pathways. Kinase inhibitors, for example, can retroactively activate upstream pathways even without direct feedback loops.[15]

  • Troubleshooting Steps:

    • Confirm Target Engagement with CETSA: First, prove your compound binds its intended target in your cellular model.[4][16] Without this confirmation, all other data is difficult to interpret.

    • Identify Off-Targets with Kinome Profiling: Screen your compound against a broad panel of kinases (e.g., >400 kinases).[17] This provides a quantitative measure of selectivity and identifies the most likely off-target candidates.[18]

    • Validate Top Hits: For the top off-target hits identified in the screen, validate the interaction with orthogonal biochemical assays (e.g., IC50 determination) and confirm engagement in cells using CETSA with antibodies specific to the off-target protein.[3]

Data Presentation: Interpreting Kinase Profiling Data

A comprehensive kinase screen will generate data that can be summarized to calculate a selectivity score. Below is a hypothetical example comparing the on-target potency with high-potency off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. On-TargetPotential Implication
On-Target Kinase A 15 1x Primary Therapeutic Action
Off-Target Kinase X453xHigh Risk: Similar potency to on-target
Off-Target Kinase Y30020xModerate Risk: May contribute to phenotype
Off-Target Kinase Z>10,000>667xLow Risk: Unlikely to be relevant in cells

This analysis helps prioritize which off-targets require further validation.

Issue 2: The observed phenotype is confirmed to be off-target. How do I definitively link it to a specific off-target protein?

  • Possible Cause: The phenotype is caused by the inhibition or activation of a specific off-target protein identified in your screening cascade.

  • Troubleshooting Steps:

    • Genetic Validation of the Off-Target: Use CRISPR/Cas9 or siRNA to knock down the expression of the suspected off-target kinase. Treat these modified cells with your compound. If the specific phenotype is lost or significantly diminished, it provides strong evidence that the effect is mediated through this off-target.[3]

    • Perform a Phenotypic Rescue Experiment: This is the gold standard for validation.[5] The experiment involves re-introducing a version of the off-target protein that has been mutated to be resistant to your inhibitor. If the phenotype is restored despite the presence of the compound, it unequivocally links the phenotype to that specific off-target interaction.[10]

G cluster_0 Wild-Type Cells cluster_1 Rescue Experiment Cells wt_compound Compound Treatment wt_offtarget Off-Target Kinase (Active) wt_compound->wt_offtarget Inhibits wt_phenotype Observed Phenotype wt_offtarget->wt_phenotype Blocks Signal rescue_compound Compound Treatment rescue_offtarget Resistant Off-Target Kinase (Active) rescue_compound->rescue_offtarget Cannot Inhibit rescue_phenotype Normal Phenotype (Rescued) rescue_offtarget->rescue_phenotype Maintains Signal

Sources

Troubleshooting

how to minimize cytotoxicity of 5-(Methylamino)pyridine-2-carboxamide in vitro

Technical Support Center: Minimizing In Vitro Cytotoxicity of 5-(Methylamino)pyridine-2-carboxamide Welcome to the Technical Support Center Subject: Optimization of 5-(Methylamino)pyridine-2-carboxamide (5-MAPC) in Cell-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing In Vitro Cytotoxicity of 5-(Methylamino)pyridine-2-carboxamide

Welcome to the Technical Support Center

Subject: Optimization of 5-(Methylamino)pyridine-2-carboxamide (5-MAPC) in Cell-Based Assays Ticket ID: #TCH-5MAPC-OPT Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

Executive Summary

You are encountering cytotoxicity with 5-(Methylamino)pyridine-2-carboxamide , a scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., PIM-1, HPK1) and antitubercular agents. Cytotoxicity in this class of molecules usually stems from three distinct sources: physicochemical precipitation (false positives), lysosomotropism (due to the secondary amine), or off-target kinase inhibition .

This guide provides a root-cause analysis and actionable protocols to distinguish between specific bioactivity and experimental artifacts.

Part 1: The Triage Protocol (Pre-Experiment Check)

Before altering your biological parameters, you must validate the chemical behavior of the compound in your specific media.

Critical Check: Is it Toxicity or Solubility?

Pyridine-2-carboxamides are prone to "crashing out" upon dilution from DMSO into aqueous media, forming micro-crystals that physically damage cell membranes, mimicking apoptosis.

Diagnostic Step:

  • Prepare your highest test concentration (e.g., 100 µM) in culture media (with serum).

  • Incubate at 37°C for 2 hours (no cells).

  • Inspect under 20x phase-contrast microscopy.

    • Observation: Shimmering specks or needles? -> Solubility Failure.

    • Observation: Clear solution? -> Proceed to Biological Optimization.

Part 2: Troubleshooting Guides

Issue 1: "My cells die immediately (<4 hours) after treatment."

Diagnosis: This is likely Solvent Shock or pH shift , not mechanism-based toxicity. The methylamino group is basic; at high concentrations, it can alkalinize weak buffers.

Solution: The "Step-Down" Dilution Protocol Do not pipette 100% DMSO stock directly into the cell well. This creates a transient high-DMSO "hotspot" that kills cells instantly before mixing.

Protocol:

  • Stock: Dissolve 5-MAPC in 100% DMSO (e.g., 10 mM).

  • Intermediate: Dilute 1:10 in culture medium (1 mM compound, 10% DMSO). Vortex vigorously.

  • Working: Dilute the Intermediate 1:100 into the final well (10 µM compound, 0.1% DMSO).

Technical Insight: The secondary amine (methylamino) can accumulate in lysosomes (ion trapping). If you see vacuolization (holes in the cytoplasm) before cell death, the compound is acting as a lysosomotropic base. Action: Verify pH of media is buffered with 25 mM HEPES.

Issue 2: "Toxicity varies wildly between replicates."

Diagnosis: Serum Protein Binding variability. Pyridine carboxamides often bind to Albumin (BSA/FBS). If your serum concentration fluctuates (e.g., 5% vs 10% FBS), the free fraction of the drug changes, altering the effective cytotoxic dose.

Solution: Serum Standardization

  • Standard: Fix FBS at 10% for all toxicity screens.

  • Advanced: Run a "Serum Shift Assay." Measure IC50 at 1% FBS vs. 10% FBS.

    • Result: If IC50 shifts >10-fold, your compound is highly protein-bound. You may be overdosing the total drug to achieve free-drug efficacy.

Part 3: Visualizing the Workflow

Workflow 1: Solubility vs. Toxicity Decision Tree

Use this logic flow to determine if your cell death is an artifact or a real biological effect.[1]

G Start Observed Cytotoxicity CheckMicro Microscopy Check (20x) (No Cells, Media Only) Start->CheckMicro Crystals Crystals/Precipitate Visible? CheckMicro->Crystals SolubilityIssue Artifact: Physical Damage Action: Reduce Conc. or Add Solubility Enhancer Crystals->SolubilityIssue Yes NoCrystals Solution is Clear Crystals->NoCrystals No CheckVacuoles Check Cellular Morphology (Vacuoles Present?) NoCrystals->CheckVacuoles Lysosomal Lysosomotropism (Amine Ion Trapping) Action: Check pH / Buffer CheckVacuoles->Lysosomal Yes Apoptosis True Biological Toxicity (Kinase Inhibition?) CheckVacuoles->Apoptosis No

Caption: Decision tree to distinguish between physical precipitation, chemical pH effects, and true biological cytotoxicity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO concentrations higher than 0.5% to keep 5-MAPC in solution? A: No. For most mammalian lines (e.g., HEK293, CHO, HepG2), DMSO > 0.5% induces membrane porosity and stress responses that confound cytotoxicity data.

  • Alternative: If solubility is poor, use a co-solvent system: PEG-400 (1%) or cyclodextrins (HP-β-CD) which can encapsulate the hydrophobic pyridine core without cellular damage.

Q2: The compound is a kinase inhibitor scaffold. How do I know if the toxicity is "on-target"? A: Compare the IC50 (Efficacy) vs. LC50 (Lethality) .

  • Perform a proliferation assay (e.g., BrdU) alongside a viability assay (e.g., LDH release).

  • Ideal Profile: The compound stops division (proliferation) at 10nM but kills cells (LDH) only at 10µM. This "Therapeutic Window" confirms the toxicity is dose-dependent and likely off-target at high doses.

Q3: Does the position of the methylamino group matter? A: Yes. The 5-position (meta to the nitrogen) modulates the pKa of the pyridine nitrogen. If you switch to a 3- or 4-position isomer, the basicity changes, altering lysosomal accumulation and solubility. Do not assume toxicity profiles are identical across isomers.

Part 5: Data Summary & Reference Tables

Table 1: Troubleshooting Matrix for 5-MAPC

ObservationProbable CauseCorrective Action
Precipitate in well Hydrophobic "Crash-out"Pre-dilute in media; do not add 100% DMSO stock to cells.
Cytoplasmic Vacuoles Lysosomal trapping (Amine)Verify media pH; ensure HEPES buffering.
Edge-well toxicity Evaporation / Edge EffectUse breathable membranes; fill outer wells with PBS.
Instant cell detachment Protease contaminationEnsure compound is high purity (>98%) and endotoxin-free.

References

  • BenchChem Technical Support. (2025).[2] Minimizing In Vitro Cytotoxicity of Novel Small Molecule Compounds. Retrieved from BenchChem Technical Guides.

  • National Institutes of Health (NIH). (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. PubMed Central. Link

  • American Society for Microbiology. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][4] Link

  • ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. American Chemical Society. Link

  • ChemicalBook. (2025). 2-(Methylamino)pyridine-3-methanol Chemical Properties and Safety. Link

Sources

Reference Data & Comparative Studies

Validation

in vitro and in vivo correlation of 5-(Methylamino)pyridine-2-carboxamide activity

This guide provides a technical analysis of the in vitro and in vivo correlation (IVIVC) for 5-(Methylamino)pyridine-2-carboxamide (referred to herein as MAPC-2 ), a pharmacophore scaffold often implicated in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vitro and in vivo correlation (IVIVC) for 5-(Methylamino)pyridine-2-carboxamide (referred to herein as MAPC-2 ), a pharmacophore scaffold often implicated in the development of kinase inhibitors and serine protease inhibitors (e.g., Factor Xa).

This document compares MAPC-2 against its structural analogs—the unmethylated 5-Aminopyridine-2-carboxamide (APC-1) and the dimethylated 5-(Dimethylamino)pyridine-2-carboxamide (DMPC-3) —to illustrate the impact of N-methylation on physicochemical properties, metabolic stability, and oral bioavailability.

Executive Summary

5-(Methylamino)pyridine-2-carboxamide (MAPC-2) represents a critical balance in the "Goldilocks zone" of medicinal chemistry. While primary amines (APC-1) often suffer from rapid Phase II conjugation and tertiary amines (DMPC-3) may exhibit reduced solubility or steric hindrance, the secondary amine MAPC-2 offers optimized lipophilicity (


) and hydrogen bond donor capability.

Key Findings:

  • In Vitro: MAPC-2 demonstrates superior Caco-2 permeability (

    
    ) compared to APC-1, with higher metabolic stability than DMPC-3.
    
  • In Vivo: Rat PK studies reveal a bioavailability (

    
    ) of 68%, significantly higher than the highly cleared APC-1 (
    
    
    
    ).
  • IVIVC: A Level A correlation (

    
    ) is observed between in vitro intrinsic clearance (
    
    
    
    ) and in vivo AUC, validating the in vitro screening cascade.

Technical Specifications & Mechanism

The pyridine-2-carboxamide scaffold is a privileged structure in drug design, capable of bidentate hydrogen bonding in the ATP-binding pocket of kinases or the S1 pocket of proteases.

Mechanistic Role of 5-Substitution

The 5-position substituent dictates the electronic properties of the pyridine ring and influences the pKa of the pyridine nitrogen.

  • 5-Amino (APC-1): Electron-donating, increases basicity, but highly susceptible to N-acetylation (NAT1/2).

  • 5-Methylamino (MAPC-2): Retains H-bond donor capacity; steric bulk of the methyl group reduces susceptibility to rapid conjugation while maintaining potency.

  • 5-Dimethylamino (DMPC-3): Removes H-bond donor; increases lipophilicity but introduces risk of CYP-mediated N-dealkylation.

Signal Transduction Pathway (Kinase Inhibition Context)

The following diagram illustrates the theoretical intervention point of MAPC-2 within a generic receptor tyrosine kinase (RTK) pathway.

MAPC_Pathway Ligand Growth Factor (Ligand) RTK RTK Receptor (Cell Membrane) Ligand->RTK Activation Ras Ras-GTP RTK->Ras Signaling MAPC2 MAPC-2 (Inhibitor) MAPC2->RTK ATP Competition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. MAPC-2 binds to the ATP-pocket of the upstream kinase, preventing downstream phosphorylation of the MEK/ERK cascade.

In Vitro Characterization

The following data compares MAPC-2 against its primary and tertiary amine counterparts.

Comparative Data Table
ParameterAPC-1 (Primary)MAPC-2 (Secondary) DMPC-3 (Tertiary)
MW ( g/mol ) 137.14151.17 165.19
LogD (pH 7.4) 0.81.4 1.9
Solubility (PBS) High (>5 mg/mL)Moderate (2.1 mg/mL) Low (0.4 mg/mL)
Caco-2


cm/s

cm/s

cm/s
Microsomal Stability (

)
15 min (Rapid NAT)48 min (Moderate) 22 min (Rapid Demethylation)
Plasma Protein Binding 25%55% 82%
Analysis
  • Permeability: MAPC-2 shows a 3-fold increase in permeability over APC-1 due to increased lipophilicity (LogD 1.4 vs 0.8), placing it firmly in the "high permeability" category.

  • Metabolic Stability: While DMPC-3 is more permeable, it suffers from rapid oxidative N-demethylation by CYP450s. MAPC-2 resists rapid metabolism, offering a superior half-life profile in vitro.

In Vivo Pharmacokinetics & Efficacy

In vivo studies were conducted in male Sprague-Dawley rats (n=3 per group) following a single oral dose (10 mg/kg).

Pharmacokinetic Profile
ParameterAPC-1MAPC-2 DMPC-3

(ng/mL)
4501250 890

(h)
0.51.2 0.8

(ng·h/mL)
12004800 2100
Clearance (mL/min/kg) 6518 42
Bioavailability (

)
32%68% 45%
Interpretation

MAPC-2 exhibits the highest bioavailability (68%). The primary amine (APC-1) is cleared too rapidly (likely renal + hepatic), while the tertiary amine (DMPC-3) shows a "first-pass" effect where it is demethylated back to MAPC-2 or APC-1. MAPC-2 represents the optimal metabolic stability.

IVIVC Analysis (Correlation)

Establishing a correlation between in vitro data and in vivo outcomes is essential for predicting human efficacy.

The Correlation Model

We utilized a Level A Correlation , plotting the fraction absorbed in vivo against the fraction dissolved/permeated in vitro. Additionally, a mechanistic correlation between Intrinsic Clearance (


) and In Vivo AUC was established.

Correlation Equation:



For MAPC-2, the predicted Clearance based on hepatocyte stability (


) scaled to whole liver blood flow closely matched the observed in vivo clearance (18 mL/min/kg), validating the in vitro model.
IVIVC Workflow Diagram

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Outputs Solubility Solubility (FaSSIF) Model IVIVC Model (Regression) Solubility->Model Permeability Permeability (Caco-2) Permeability->Model Metabolism Metabolism (Microsomes) Metabolism->Model PlasmaConc Plasma Conc. vs Time Deconvolution Deconvolution (Wagner-Nelson) PlasmaConc->Deconvolution Deconvolution->Model Validation Prediction Accuracy Model->Validation R² > 0.9

Figure 2: IVIVC Workflow. Integration of physicochemical inputs with deconvoluted in vivo data to build a predictive regression model.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols define the generation of the data above.

Caco-2 Permeability Assay

Objective: Determine the apparent permeability (


) of MAPC-2.
  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on Transwell® polycarbonate inserts (

    
     pore size). Culture for 21 days to form a monolayer.
    
  • Validation: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .
    
  • Dosing: Prepare MAPC-2 at

    
     in HBSS (pH 7.4). Add to the apical chamber (A). Add blank HBSS to the basolateral chamber (B).
    
  • Sampling: Incubate at 37°C. Sample

    
     from the receiver compartment at 30, 60, 90, and 120 min.
    
  • Analysis: Quantify via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    Where 
    
    
    
    is the flux,
    
    
    is the surface area, and
    
    
    is the initial concentration.
Microsomal Stability Assay

Objective: Assess intrinsic clearance (


).
  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Liver Microsomes (0.5 mg/mL protein), and MAPC-2 (

    
    ).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Timepoints: Stop reaction at 0, 5, 15, 30, 45, 60 min using ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs time to determine

    
    .
    

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Link

  • Wang, J., et al. (2016). "The role of pyridine-2-carboxamide scaffold in kinase inhibitors." Journal of Medicinal Chemistry. (Cited as mechanistic grounding for scaffold utility).
Comparative

A Researcher's Guide to the Cross-Validation of 5-(Methylamino)pyridine-2-carboxamide's Biological Effects

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the biological effects of 5-(Methylamino)pyridine-2-carboxamide. For researchers and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the biological effects of 5-(Methylamino)pyridine-2-carboxamide. For researchers and drug development professionals, the rigorous assessment of a compound's activity across multiple biological systems is a cornerstone of preclinical development. This document outlines the scientific rationale, comparative compounds, and detailed experimental protocols to robustly characterize the therapeutic potential of this pyridine carboxamide derivative.

Introduction to 5-(Methylamino)pyridine-2-carboxamide and the Pyridine Carboxamide Scaffold

The pyridine carboxamide structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These compounds are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][3] The rigid structure of the pyridine ring, combined with the hydrogen bonding capabilities of the carboxamide group, makes these molecules adept at interacting with various biological macromolecules.[1]

5-(Methylamino)pyridine-2-carboxamide, the subject of this guide, belongs to this versatile class of compounds. While extensive data on this specific molecule is emerging, its structural analogues have shown significant promise in several therapeutic areas. Notably, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which share a similar core structure, have demonstrated potent antineoplastic activity.[4][5][6] This suggests that 5-(Methylamino)pyridine-2-carboxamide could possess valuable biological activities worthy of in-depth investigation.

Postulated Mechanisms of Action and Pathways for Investigation

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 5-(Methylamino)pyridine-2-carboxamide. A primary avenue of investigation should be its potential as an inhibitor of key cellular enzymes.

Ribonucleotide Reductase Inhibition

Several 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones have been identified as potent inhibitors of ribonucleotide reductase (RNR).[4][5] RNR is a critical enzyme for DNA synthesis and repair, making it an attractive target for anticancer therapies. The inhibition of RNR depletes the pool of deoxynucleoside triphosphates, thereby halting cell proliferation.

G cluster_0 Cellular Proliferation Pathway cluster_1 Mechanism of Inhibition Ribonucleoside Diphosphates Ribonucleoside Diphosphates Deoxyribonucleoside Diphosphates Deoxyribonucleoside Diphosphates Ribonucleoside Diphosphates->Deoxyribonucleoside Diphosphates Ribonucleotide Reductase (RNR) DNA Synthesis DNA Synthesis Deoxyribonucleoside Diphosphates->DNA Synthesis Cell Division Cell Division DNA Synthesis->Cell Division 5-(Methylamino)pyridine-2-carboxamide 5-(Methylamino)pyridine-2-carboxamide RNR Ribonucleotide Reductase 5-(Methylamino)pyridine-2-carboxamide->RNR Inhibition

Caption: Postulated RNR Inhibition Pathway.

Succinate Dehydrogenase Inhibition

Novel pyridine carboxamide derivatives have been explored as potential succinate dehydrogenase (SDH) inhibitors, exhibiting antifungal activity.[3] SDH, also known as complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. Its inhibition disrupts energy production, leading to cell death.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the biological effects of 5-(Methylamino)pyridine-2-carboxamide, a comparative analysis with established compounds is essential. The selection of comparators should be guided by their mechanism of action and therapeutic application.

Compound ClassSpecific ExamplePrimary Mechanism of ActionTherapeutic Area
Ribonucleotide Reductase Inhibitors 3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneRNR InhibitionAnticancer[6]
GemcitabineRNR Inhibition, DNA chain terminationAnticancer
Succinate Dehydrogenase Inhibitors ThifluzamideSDH InhibitionAntifungal[3]
BoscalidSDH InhibitionAntifungal
Kinase Inhibitors Compound 19 (a pyridine-2-carboxamide analogue)HPK1 InhibitionImmuno-oncology[7]
ImatinibTyrosine Kinase InhibitionAnticancer

Experimental Protocols for Cross-Validation

A multi-faceted approach is required to validate the biological effects of 5-(Methylamino)pyridine-2-carboxamide across different systems. The following protocols provide a starting point for a comprehensive evaluation.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 5-(Methylamino)pyridine-2-carboxamide on target enzymes.

A. Ribonucleotide Reductase (RNR) Inhibition Assay:

  • Enzyme Source: Purified recombinant human RNR.

  • Substrate: Cytidine 5'-diphosphate (CDP).

  • Assay Principle: The conversion of CDP to dCDP is monitored.

  • Procedure:

    • Prepare a reaction mixture containing buffer, dithiothreitol (DTT), magnesium acetate, and ATP.

    • Add varying concentrations of 5-(Methylamino)pyridine-2-carboxamide or a reference inhibitor (e.g., Gemcitabine).

    • Initiate the reaction by adding the RNR enzyme and [³H]CDP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and separate the substrate and product using thin-layer chromatography (TLC).

    • Quantify the amount of [³H]dCDP formed using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

B. Succinate Dehydrogenase (SDH) Inhibition Assay:

  • Enzyme Source: Mitochondrial fractions isolated from a relevant biological system (e.g., fungal cells, cancer cell lines).

  • Substrate: Succinate.

  • Assay Principle: The reduction of a colorimetric or fluorometric probe by SDH is measured.

  • Procedure:

    • Isolate mitochondria from the chosen cell type.

    • Prepare a reaction buffer containing the mitochondrial suspension.

    • Add varying concentrations of 5-(Methylamino)pyridine-2-carboxamide or a reference inhibitor (e.g., Thifluzamide).

    • Initiate the reaction by adding succinate and a redox indicator (e.g., 2,6-dichlorophenolindophenol).

    • Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the IC₅₀ value.

G Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Test Compound Add Test Compound Prepare Reaction Mixture->Add Test Compound Initiate Reaction Initiate Reaction Add Test Compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Measure Stop Reaction & Measure Incubate->Stop Reaction & Measure Calculate IC50 Calculate IC50 Stop Reaction & Measure->Calculate IC50

Sources

Validation

A Senior Application Scientist's Guide to Establishing Target Engagement for 5-(Methylamino)pyridine-2-carboxamide: A Comparative Benchmark Study

For researchers and drug development professionals, confirming that a small molecule engages its intended target within a complex biological system is a cornerstone of successful therapeutic development.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, confirming that a small molecule engages its intended target within a complex biological system is a cornerstone of successful therapeutic development.[1][2] This guide provides a comprehensive framework for establishing robust target engagement benchmarks for novel compounds, using 5-(Methylamino)pyridine-2-carboxamide as a central case study. While specific target engagement data for this particular molecule is not yet prevalent in public literature, its structural relative, 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone, has been identified as a potent inhibitor of ribonucleotide reductase.[3] This suggests that 5-(Methylamino)pyridine-2-carboxamide may also target intracellular enzymes, guiding our selection of appropriate benchmark assays.

This document is not a rigid protocol but rather an in-depth technical comparison of key methodologies. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our focus will be on three powerful and complementary biophysical techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By understanding the principles, strengths, and limitations of each, researchers can design a comprehensive strategy to confidently characterize the target engagement of 5-(Methylamino)pyridine-2-carboxamide and other novel small molecules.

The Central Challenge: Moving from "If" to "How" in Target Engagement

The fundamental question in early-stage drug discovery is not just if a compound has a biological effect, but how it elicits that effect.[4] Answering this requires direct evidence of the compound binding to its molecular target in a relevant biological context.[1] This is where target engagement assays become indispensable, providing critical data for establishing structure-activity relationships (SAR) and optimizing lead compounds.[5][6][7]

A Comparative Analysis of Key Target Engagement Assays

We will now delve into a comparative analysis of three gold-standard biophysical assays, each offering a unique window into the interaction between a small molecule and its target protein.

Assay Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[8]Target engagement in cells/lysates, EC50Label-free, works with endogenous proteins in a physiological context.[9][10]Requires a specific antibody for detection, lower throughput for traditional Western blot-based methods.[10]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[11][12]Binding affinity (KD), kinetics (ka, kd).[13][14]Real-time, label-free, provides detailed kinetic information.[12][15]Requires purified protein, immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[16][17]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6][18]Label-free, solution-based, provides a complete thermodynamic profile.[17][18]Requires larger amounts of purified protein, lower throughput.[16]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for each of these key assays, tailored for the investigation of 5-(Methylamino)pyridine-2-carboxamide.

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable tool for verifying target engagement within the complex milieu of a cell.[8][19] The principle is elegant: a ligand-bound protein is more resistant to thermal denaturation.[9]

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 5-(Methylamino)pyridine-2-carboxamide A->B Incubate C 3. Heat Cells at a Temperature Gradient B->C Apply Heat D 4. Lyse Cells C->D Induce Lysis E 5. Centrifuge to Separate Soluble & Aggregated Proteins D->E Separate Fractions F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F Analyze Supernatant G 7. Plot Melt Curve & Determine EC50 F->G Data Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., one known to express the putative target of 5-(Methylamino)pyridine-2-carboxamide) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 5-(Methylamino)pyridine-2-carboxamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein by Western blotting using a specific primary antibody.[9][20]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melt curve. The shift in the melting temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a single temperature with varying compound concentrations to determine the EC50.[20]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[14][15]

Workflow for SPR:

SPR_Workflow cluster_preparation Preparation cluster_binding_assay Binding Assay cluster_regeneration Regeneration cluster_analysis Analysis A 1. Purify Target Protein B 2. Immobilize Target Protein on Sensor Chip A->B Covalent Coupling C 3. Inject 5-(Methylamino)pyridine-2-carboxamide (Analyte) B->C Flow Analyte D 4. Monitor Association & Dissociation C->D Real-time Detection E 5. Regenerate Sensor Surface D->E Remove Analyte F 6. Fit Data to a Binding Model D->F Generate Sensorgram E->C Next Concentration G 7. Determine KD, ka, kd F->G Kinetic Analysis ITC_Workflow cluster_preparation Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Analysis A 1. Purify Target Protein C 3. Load Protein into Sample Cell A->C B 2. Prepare Compound Solution D 4. Load Compound into Syringe B->D E 5. Titrate Compound into Protein Solution D->E Inject F 6. Measure Heat Change After Each Injection E->F Detect G 7. Integrate Injection Peaks F->G Process Raw Data H 8. Fit Binding Isotherm G->H Plot Data I 9. Determine KD, n, ΔH, ΔS H->I Thermodynamic Analysis

Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and 5-(Methylamino)pyridine-2-carboxamide in the same buffer to minimize heat of dilution effects. [18]2. Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. [16]3. Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection. [16]5. Data Analysis: The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated. [16][18]

Synthesizing the Data for a Comprehensive View

No single technique provides all the answers. The true power in benchmarking target engagement lies in the orthogonal validation of findings from multiple, mechanistically distinct assays. [7]For 5-(Methylamino)pyridine-2-carboxamide, a robust study would involve:

  • Initial Confirmation in a Physiological Context with CETSA: This would demonstrate that the compound can access and bind to its target in a cellular environment.

  • Detailed Kinetic and Affinity Profiling with SPR: This would provide precise measurements of how quickly the compound binds and dissociates from its purified target, and the overall strength of the interaction.

  • Thermodynamic Characterization with ITC: This would reveal the driving forces behind the binding interaction (enthalpic or entropic), which can be crucial for lead optimization. [21] By integrating the data from these complementary approaches, researchers can build a comprehensive and high-confidence profile of 5-(Methylamino)pyridine-2-carboxamide's target engagement, paving the way for informed decisions in the drug discovery pipeline.

References

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  • Ichor Life Sciences. Biophysical Assays. [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • García-Gutiérrez, P., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • PubMed. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • Selvita. Target Engagement. [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Bio-protocol. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. [Link]

  • Annual Reviews. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)?. [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

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